molecular formula C14H14N2 B096816 5,10-Dihydro-5,10-dimethylphenazine CAS No. 15546-75-5

5,10-Dihydro-5,10-dimethylphenazine

Cat. No. B096816
CAS RN: 15546-75-5
M. Wt: 210.27 g/mol
InChI Key: GVTGSIMRZRYNEI-UHFFFAOYSA-N
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Description

5,10-Dihydro-5,10-dimethylphenazine is a derivative of phenazine, a nitrogen-containing heterocycle. This compound has been the subject of various studies due to its interesting chemical properties and potential applications in fields such as electroluminescent devices and as a precursor for anti-tumor agents.

Synthesis Analysis

The synthesis of 5,10-dihydro-5,10-dimethylphenazine derivatives has been achieved through different methods. An efficient method for the synthesis of 5,10-diaryldihydrophenazine was developed using a Pd(0)-mediated cross-coupling reaction, which is significant for the production of materials with excellent properties for electroluminescent devices . Other related compounds have been synthesized as intermediates for the development of potential anti-tumor agents, showcasing the versatility of dihydrophenazine derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 5,10-dihydro-5,10-dimethylphenazine has been elucidated using X-ray crystallography. The crystal structure of a related compound, 5-methyl-5,10-dihydrophenarsazine, revealed an orthorhombic space group with the central ring in a boat conformation . Additionally, the molecular and crystal structure of 5,10-dihydro-5,10-dimethylphenaziniumtriiodide has been reported, providing insights into the solid-state properties of these compounds .

Chemical Reactions Analysis

5,10-Dihydro-5,10-dimethylphenazine undergoes various chemical reactions, including oxidation to form iodine-containing solids . The reaction of 5,10-dialkyl-substituted 5,10-dihydrophenazine with hydrobromic acid in dimethyl sulfoxide results in the synthesis of 10-alkyl-2(10H)-phenazinone, demonstrating the reactivity of the dihydrophenazine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,10-dihydro-5,10-dimethylphenazine derivatives have been extensively studied. The compound forms an ionic complex with tetracyanoquinodimethane at room temperature, which can be explained without the need for a reversible nonionic-to-ionic transition . The fluorescence and fluorescence excitation spectra of the radical cation of 5,10-dihydro-5,10-dimethylphenazine have been recorded in liquid solution at room temperature, indicating its high stability and potential for practical applications . Additionally, resonance Raman spectroscopy has been used to study the free radical cations of dihydrophenazine derivatives, providing valuable information on their structural changes upon radical formation .

Scientific Research Applications

Photophysical Properties and Spectroscopy

  • The photophysical properties of 5,10-Dihydro-5,10-dimethylphenazine (DHDMP) have been extensively studied. Research shows that DHDMP exhibits unique fluorescence properties in liquid solutions, including a specific fluorescence lifetime and quantum yield. These findings are significant as DHDMP is one of the few organic radical cations with detailed photophysical data available at room temperature, highlighting its potential in practical applications involving radical cations (Zimmer, Hoppmeier, & Schweig, 1998).

Molecular and Crystal Structure Analysis

  • Studies have been conducted on the molecular and crystal structure of 5,10-Dihydro-5,10-dimethylphenazine derivatives. For example, research on the 5,10-dihydro-5,10-dimethylphenaziniumtriiodide compound reveals distinct lattice structures, providing insights into the material's physical properties. This structural analysis is crucial for understanding the compound's chemical behavior and potential applications in material science (Keller, Moroni, Nöthe, Scherz, & Weiss, 1978).

Chemical Reactivity and Derivative Synthesis

  • The reactivity of 5,10-Dihydro-5,10-dimethylphenazine has been explored in various chemical processes. For instance, its interaction with hydrobromic acid in specific solvents leads to the synthesis of phenazinone derivatives. Such studies are vital for developing new synthetic pathways and understanding the reactivity of this compound (Sugimoto, Yoshino, Watanabe, Mizuno, & Uehara, 1999).

Applications in Energy Storage and Sensing

  • 5,10-Dihydro-5,10-dimethylphenazine has potential applications in energy storage systems. Research on nanohybrids incorporating this compound as an electrode material in organic batteries suggests its effectiveness in enhancing energy storage capabilities (Ham et al., 2020).
  • Additionally, it has been employed in the development of glucose sensors, where its role as a mediator in conjunction with enzymes demonstrates its utility in biosensing technologies (Kulys, Palaima, & Urbelis, 1998).

Safety And Hazards

5,10-Dihydro-5,10-dimethylphenazine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation .

properties

IUPAC Name

5,10-dimethylphenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTGSIMRZRYNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302286
Record name 5,10-Dihydro-5,10-dimethylphenazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10-Dihydro-5,10-dimethylphenazine

CAS RN

15546-75-5
Record name 5,10-Dihydro-5,10-dimethylphenazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 149969
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546755
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Record name 15546-75-5
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Record name 5,10-Dihydro-5,10-dimethylphenazine
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Synthesis routes and methods

Procedure details

At first, perfluoroborate of cation-radical of N,N'-dimethyl phenazine (tetrafluoroborate) ##STR14## was prepared. Said substance was prepared according to the procedure similar to that specified in Example 3. For this purpose, 0,001 mole of N,N'-dimethyl phenazine was dissolved in 150 cm3 of CH3CN. The resulting solution was blown through with argon, and 0.001 mole of NOBF4 dissolved in 50 cm3 of CH3CN was added thereto. Further treatment and separation of the end product were carried out as specified in Example 3. Dark green crystals of tetrafluoroborate of cation-radical of N,N'-dimethyl phenazine were obtained. The yield was 91%.
[Compound]
Name
perfluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N'-dimethyl phenazine (tetrafluoroborate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NOBF4
Quantity
0.001 mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
RF Nelson, DW Leedy, ET Seo, RN Adams - Fresenius' Zeitschrift für …, 1966 - Springer
The compound 5,10-dihydro-5,10-dimethylphenazine (DMPZ) exhibits two succesive reversible, 1-electron oxidation-reduction steps in acetonitrile and propylene carbonate as solvents…
Number of citations: 76 link.springer.com
DK Root, RO Pendarvis, WH Smith - The Journal of Organic …, 1978 - ACS Publications
Styrene 2.24 55 3147 Propene 1.26 3.2 10563 addition of 4-chlorobenzenesulfenyl chloride. This indicates that more charge is developed on the ring carbons in the bridged rate-…
Number of citations: 11 pubs.acs.org
K Zimmer, M Hoppmeier, A Schweig - Chemical physics letters, 1998 - Elsevier
The fluorescence and fluorescence excitation spectra of the radical cation of 5,10-dihydro-5,10-dimethylphenazine (DHDMP ⋅+ ) have been recorded in liquid solution at room …
Number of citations: 20 www.sciencedirect.com
M Holzapfel, C Lambert, C Selinka… - Journal of the Chemical …, 2002 - pubs.rsc.org
The mixed-valence character of four bis(N,N-dihydrodimethylphenazine) radical cation derivatives with varying π-electron bridges was investigated. The electron transfer (ET) distance …
Number of citations: 39 pubs.rsc.org
EFG Willett - 2022 - academiccommons.columbia.edu
All life has adapted to a high-oxygen environment such that oxidative reactions occur regularly. Aerobic organisms have evolved to use atmospheric dioxygen, which is relatively inert, …
Number of citations: 0 academiccommons.columbia.edu
K Chen, M Taddei, L Bussotti, P Foggi, J Zhao… - …, 2020 - Wiley Online Library
5,10‐dihydro‐5,10‐dimethylphenazine (PZ) and boron dipyrromethene (Bodipy) were linked to prepare compact electron donor/acceptor dyads and triads. The effect of the molecular …
H Endres, HJ Keller, W Moroni… - … Section B: Structural …, 1980 - scripts.iucr.org
5, 10-Dihydro-5, 10-dimethylphenaziniumyl 7, 7, 8, 8-tetracyano-p-quinodimethanide (M2P-TCNQ) can be doped chemically with neutral phenazine (P). We investigated single crystals …
Number of citations: 16 scripts.iucr.org
SH Lee, JB Park, HS Lim, YK Sun - Advanced Energy Materials, 2017 - Wiley Online Library
Although Li–O 2 batteries are promising next‐generation energy storage systems with superior theoretical capacities, they have a serious limitation regarding the large overpotential …
Number of citations: 105 onlinelibrary.wiley.com
S Lee, K Lee, K Ku, J Hong, SY Park… - Advanced Energy …, 2020 - Wiley Online Library
Organic electrode materials hold great potential due to their cost‐efficiency, eco‐friendliness, and possibly high theoretical capacity. Nevertheless, most organic cathode materials …
Number of citations: 44 onlinelibrary.wiley.com
Y Ham, V Ri, J Kim, Y Yoon, J Lee, K Kang, KS An… - Nano Research, 2021 - Springer
Various redox-active organic molecules can serve as ideal electrode materials to realize sustainable energy storage systems. Yet, to be more appropriate for practical use, considerable …
Number of citations: 18 link.springer.com

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